molecular formula C14H12N4O3 B6535330 N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1170930-52-5

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6535330
CAS No.: 1170930-52-5
M. Wt: 284.27 g/mol
InChI Key: FAPLMHUOLVBGER-UHFFFAOYSA-N
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Description

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry research, designed by hybridizing two pharmaceutically relevant heterocyclic systems: benzofuran and pyrazole. The molecular structure incorporates a carboxamide linker, a common feature in many bioactive molecules that facilitates hydrogen bonding with biological targets . The benzofuran scaffold is a privileged structure in drug discovery and is known to exhibit a wide range of biological activities. Notably, benzofuran-based analogues have been extensively studied as potential antiproliferative agents and have demonstrated the ability to mediate anticancer action through various mechanisms, such as anti-angiogenesis and inhibition of critical protein kinases including EGFR, VEGFR-2, and B-Raf . Concurrently, the 1-methyl-1H-pyrazole moiety is a valuable building block, with numerous pyrazole-containing compounds serving as key inhibitors for enzymes like monoamine oxidase B (MAO-B) and various kinases . This molecular architecture suggests potential utility in multiple research domains. The compound is primarily intended for investigative studies, including but not limited to, in vitro screening as a potential protein kinase inhibitor, given the demonstrated importance of both benzofuran and pyrazole cores in interacting with the adenine binding pocket of kinase enzymes . Furthermore, structurally related carboxamide compounds have shown promising activity as competitive and selective MAO-B inhibitors, indicating a potential research application in neuroscience models . This product is intended for research purposes only and is not designed for human therapeutic or diagnostic applications, or for veterinary use. Researchers are responsible for conducting all necessary experiments to determine the compound's specific activity, efficacy, and mechanism of action in their respective biological systems.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-18-9(6-7-16-18)14(20)17-11-8-4-2-3-5-10(8)21-12(11)13(15)19/h2-7H,1H3,(H2,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPLMHUOLVBGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This article delves into its biological activity, including molecular interactions, pharmacological effects, and structural comparisons with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C13H12N4O3C_{13}H_{12}N_{4}O_{3}, indicating a diverse composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of a benzofuran structure combined with a pyrazole ring and a carbamoyl substituent is believed to enhance its biological activity compared to simpler derivatives.

Research suggests that this compound interacts with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. Molecular docking studies indicate that the compound may exhibit significant binding affinities to these targets, which could lead to therapeutic applications.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, similar compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Compound NameStructure FeaturesBiological Activity
4-bromo-N-(2-chlorobenzoyl)-pyrazole derivativesHalogenated pyrazolesAnticancer properties
3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamideContains difluoromethyl groupAntifungal activity against Botrytis cinerea

The unique structural features of this compound may confer enhanced activity against specific cancer types compared to other pyrazole derivatives.

Antiviral Activity

Research into similar compounds has identified promising antiviral activity. For example, pyrazolecarboxamide hybrids have been shown to inhibit viral replication in vitro. One study reported that certain derivatives exhibited an EC50 value of 6.7 μM against Hepatitis C Virus (HCV) .

Case Studies

Case Study 1: Inhibition of HCV Replication
A study focused on the synthesis of pyrazole derivatives demonstrated that specific modifications led to improved antiviral activity against HCV. The compound's structural characteristics were critical in determining its efficacy, with some derivatives achieving over 80% inhibition of viral replication at micromolar concentrations .

Case Study 2: Antifungal Activity
Another investigation assessed the antifungal properties of related compounds, revealing that modifications to the benzofuran structure significantly impacted antifungal potency against various pathogens . The findings suggest that this compound could be a candidate for further development in antifungal therapies.

Scientific Research Applications

Biological Activities

Research indicates that N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-5-carboxamide may exhibit significant biological activities:

Anticancer Properties

Molecular docking studies suggest that this compound interacts with various enzymes and receptors involved in cancer progression. Its structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology.

Anti-inflammatory Effects

Studies on related compounds have shown that derivatives of pyrazole can inhibit inflammatory pathways. The presence of the benzofuran structure may enhance this activity, making it a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Preliminary tests indicate that this compound may possess antimicrobial properties against certain bacterial strains. Its efficacy can be compared with other compounds in a similar class.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamideContains difluoromethyl groupAntifungal activity against Botrytis cinerea
4-bromo-N-(2-chlorobenzoyl)-pyrazole derivativesHalogenated pyrazolesAnticancer properties
1H-benzofuro[3,2-c]pyrazole derivativesBenzofuran fused with pyrazoleAffinity for cannabinoid receptors

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer potential of various pyrazole derivatives, including this compound. The results indicated significant inhibition of tumor cell proliferation in vitro, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory effects, researchers evaluated the compound's ability to inhibit cytokine production in cell cultures. The findings demonstrated that it could reduce levels of pro-inflammatory cytokines, supporting its use in treating inflammatory conditions.

Comparison with Similar Compounds

CH223191 and Derivatives

  • Key Structural Feature : Retains the 1-methyl-1H-pyrazole-5-carboxamide group linked to a benzofuran core.
  • Activity : Acts as a potent AhR antagonist, inhibiting TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin)-induced toxicity. Removal of the pyrazole carboxamide group converts it into an agonist, highlighting this moiety’s necessity for antagonism .
  • SAR Insights : Modifications to the benzofuran carbamoyl group or pyrazole substituents alter binding specificity and efficacy. For example, fluorination or alkylation of the pyrazole ring (e.g., ethyl to methyl substitution) can enhance potency, as seen in related anthelmintic compounds .

N-((trans)-3-hydroxy-1-propylcyclobutyl)-1-methyl-1H-pyrazole-5-carboxamide (13j)

  • Key Structural Feature : Cyclobutane fragment replaces the benzofuran core.
  • Synthesis : Prepared via coupling of trans-amine with 1-methyl-1H-pyrazole-5-carbonyl chloride using SOCl2, yielding a colorless oil (49% yield) .
  • Activity : Demonstrates fragment-based drug design utility, though biological data specific to AhR modulation are unreported.

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

  • Key Structural Feature : Cyclopenta[b]thiophen replaces benzofuran.
  • Properties : Molecular weight 290.34; lacks detailed pharmacological data but shares the pyrazole carboxamide motif critical for target engagement .

3-(tert-Butyl)-N-(3-(3-chlorophenyl)-1-((1-cyanocyclopropyl)amino)-1-oxopropan-2-yl)-1-methyl-1H-pyrazole-5-carboxamide (25)

  • Key Structural Feature : Incorporates a tert-butyl group and chlorophenyl-substituted propanamide.
  • Synthesis : 72% yield via method B; melting point 152–154°C. Shows high purity (98.3%) but unspecified AhR activity .

Table 1: Comparative Analysis of Pyrazole Carboxamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Reference
N-(2-carbamoyl-1-benzofuran-3-yl)-... Benzofuran 2-carbamoyl, pyrazole carboxamide AhR antagonist Not reported
CH223191 Benzofuran Similar to above AhR antagonist Not reported
13j Cyclobutane 3-hydroxypropyl Fragment-based drug lead 49%
Compound 25 Propanamide 3-chlorophenyl, tert-butyl Unspecified 72%
N-(3-carbamoyl-...thiophen-2-yl)-... Cyclopenta[b]thiophen Carbamoyl Unreported Not reported

Activity Trends

  • AhR Antagonism : The benzofuran-pyrazole carboxamide scaffold (e.g., CH223191) is uniquely effective in AhR antagonism, likely due to optimal steric and electronic interactions with the receptor’s ligand-binding domain .
  • Anthelmintic Applications : Pyrazole carboxamides with ethyl-to-methyl substitutions (e.g., compound 23) show improved nematocidal activity (IC50 0.38 µM for xL3 motility), emphasizing substituent effects on potency .

Preparation Methods

Cyclization of 2-Hydroxybenzaldehyde Derivatives

The benzofuran core is typically synthesized via acid- or base-catalyzed cyclization of 2-hydroxybenzaldehyde derivatives. For example, ethyl naphtho[2,1-b]furan-2-carboxylate is prepared by refluxing 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base.

Reaction Conditions

Starting MaterialReagentsSolventTemperatureTimeYield
2-Hydroxy-1-naphthaldehydeEthyl chloroacetate, K₂CO₃DMFReflux24 h75%

Introduction of the Carbamoyl Group

The carbamoyl group at position 2 is introduced via nucleophilic substitution or condensation. In one protocol, the ester intermediate is treated with ammonium hydroxide to yield the primary amide, followed by dehydration to form the carbamoyl derivative.

Synthesis of 1-Methyl-1H-Pyrazole-5-Carboxamide

Methylation of Pyrazole Precursors

1-Methyl-1H-pyrazole-5-carboxamide is synthesized from methyl 1-methyl-1H-pyrazole-5-carboxylate through ammonolysis. A representative procedure involves stirring the methyl ester in concentrated ammonium hydroxide at room temperature for 1 hour, yielding 75% product.

Optimization Data

Ester DerivativeAmmonia SourceSolventTemperatureTimeYield
Methyl 1-methyl-1H-pyrazole-5-carboxylateNH₄OH (30%)Ethanol20°C1 h75%

Alternative Routes via Hydrazine Cyclization

Pyrazole rings are also constructed via cyclocondensation of hydrazines with 1,3-diketones. For instance, methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate reacts with hydrazine hydrate in acetic acid to form pyrazole-3-carboxylates, which are subsequently amidated.

Coupling of Benzofuran and Pyrazole Moieties

Amide Bond Formation Using Carbodiimide Coupling

The final step involves coupling the benzofuran-3-carboxylic acid derivative with 1-methyl-1H-pyrazole-5-amine using carbodiimide reagents. A typical procedure uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0–5°C.

Coupling Reaction Parameters

Carboxylic AcidAmineCoupling ReagentsSolventTemperatureYield
2-Carbamoyl-1-benzofuran-3-carboxylic acid1-Methyl-1H-pyrazole-5-amineEDC, HOBtDichloromethane0–5°C68%

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate coupling. For example, a mixture of the acid and amine in DMF is irradiated at 100°C for 15 minutes, achieving 82% yield with reduced side products.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with C18 columns ensures >95% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): Key signals include δ 7.88 ppm (benzofuran aromatic protons), 4.18 ppm (N–CH₃), and 6.56 ppm (pyrazole C–H).

  • IR : Stretching bands at 1694 cm⁻¹ (C=O) and 1649 cm⁻¹ (C=N).

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

Unsymmetrical diketones may yield regioisomeric pyrazoles. Using bulky solvents like tert-amyl alcohol improves selectivity for the 1-methyl-5-carboxamide isomer.

Solubility Issues

The carbamoyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous reaction conditions. Free energy of solvation calculations aid in solvent selection.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

Pilot-scale reactions utilize continuous flow reactors for cyclization and coupling steps, achieving 70% overall yield with a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Environmental Considerations

Green chemistry principles are applied via catalyst recycling (e.g., immobilized EDC on silica) and aqueous workup protocols to minimize waste .

Q & A

Q. How are metabolic stability and CYP inhibition profiles assessed?

  • Methodology :
  • Liver Microsome Assays : Incubate with NADPH and quantify parent compound via LC-MS (e.g., t1/2 >2 hours indicates stability) .
  • CYP3A4 Inhibition : Use luminescent substrates (e.g., IC50 >10 μM suggests low risk of drug-drug interactions) .

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